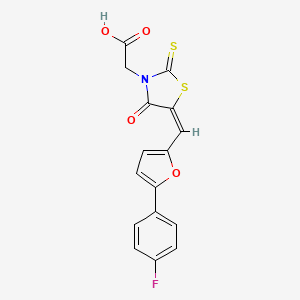

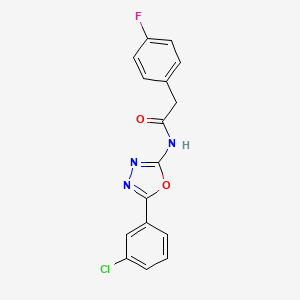

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

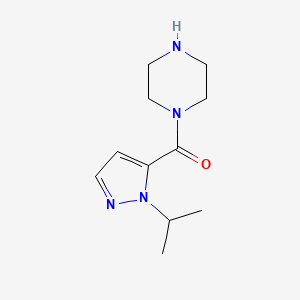

The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide” belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its IUPAC name. The compound contains a furan ring, a pyridine ring, and a benzamide group .Scientific Research Applications

Synthetic Methodology Development

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzamide and related compounds have been utilized in the development of synthetic methodologies. For example, nucleophilic addition to 3-substituted pyridinium salts prepared from N-methylbenzamide and various pyridines has been explored, showing good to excellent regioselectivities. This method led to the expedient syntheses of (-)-L-733,061 and (-)-CP-99,994, two members of a new class of highly potent, nonpeptide, Substance P antagonists (Lemire et al., 2004).

Heterocyclic Chemistry and Biological Activity

Furan derivatives, including those structurally related to this compound, have been applied as useful building blocks in heterocyclic compound chemistry. Studies on tertiary N-furfurylamides of aromatic and heteroaromatic carboxylic acids under acidic conditions have highlighted the versatility of furan compounds in the synthesis of annelated heterocyclic systems, with some derivatives displaying a wide range of biological activities (Stroganova et al., 2009).

Coordination Chemistry and Reactivity

The coordination chemistry of pyridylbenzamidine ligands, which are related to this compound, has been studied, particularly their reactivity with palladium(II). These studies demonstrate the ability of these molecules to act as mono- and bidentate ligands, contributing to our understanding of ligand-metal interactions and their potential applications in catalysis and material science (Tognon et al., 2015).

Novel Synthetic Routes to Heterocyclic Compounds

Research on the synthesis of fully substituted furans via multicomponent reactions has provided new insights into the application of imidazo[1,5-a]pyridin-3-ylidenes, demonstrating a straightforward approach to access these heterocycles, which are not easily accessible by other methods. This highlights the potential for creating diverse heterocyclic frameworks starting from pyridine derivatives similar to this compound (Pan et al., 2010).

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-13-5-2-3-6-15(13)18(21)20-12-14-8-9-16(19-11-14)17-7-4-10-22-17/h2-11H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEULVGRBJPVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide](/img/structure/B2566287.png)

![2-[(2-Fluorophenyl)sulfanyl]acetohydrazide](/img/structure/B2566289.png)

![Ethyl 4-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2566291.png)

![3-[[1-(Oxolan-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2566294.png)

![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)